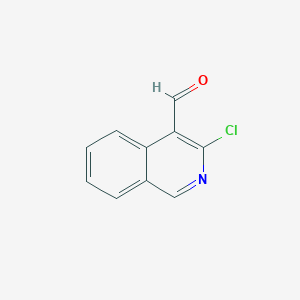

3-Chloroisoquinoline-4-carbaldehyde

Vue d'ensemble

Description

3-Chloroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline-4-carbaldehyde consists of a benzene ring fused to a pyridine at two adjacent carbon atoms . The InChI key for this compound is HMSMGFVSFVMHFQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Chloroisoquinoline-4-carbaldehyde is a powder with a melting point of 120-125°C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 360.5±22.0 °C at 760 mmHg . The flash point is 171.8±22.3 °C .Applications De Recherche Scientifique

Pharmacology

3-Chloroisoquinoline-4-carbaldehyde: is utilized in pharmacological research due to its potential as a building block for synthesizing various pharmacologically active molecules. Its chloro and aldehyde functional groups make it a versatile intermediate for constructing compounds that may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antibacterial activities .

Material Science

In material science, this compound can be employed in the synthesis of novel organic materials. Its rigid molecular structure could be beneficial in creating polymers with specific mechanical properties or organic semiconductors for use in electronic devices .

Chemical Synthesis

3-Chloroisoquinoline-4-carbaldehyde: serves as a crucial intermediate in organic synthesis. It can be used to create complex chemical structures, which are often required in the development of new chemical entities for various industrial applications.

Analytical Chemistry

This compound may be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of isoquinoline derivatives in complex mixtures, which is essential for quality control in pharmaceuticals .

Environmental Science

Research in environmental science could leverage 3-Chloroisoquinoline-4-carbaldehyde to study the environmental fate of chlorinated organic compounds. Understanding its degradation pathways could help in assessing the environmental impact of related chemicals .

Biochemistry Research

In biochemistry, the compound’s reactivity with various biomolecules can be studied to understand the biochemical pathways it may influence. This is particularly relevant in the context of drug metabolism and toxicology studies .

Agriculture

While direct applications in agriculture are not widely reported, the synthesis of new compounds from 3-Chloroisoquinoline-4-carbaldehyde could lead to the development of novel agrochemicals, such as pesticides or plant growth regulators .

Industrial Uses

Industrially, this chemical could be used in the synthesis of dyes, pigments, or other industrial chemicals where the isoquinoline moiety is a desired structural component for the end-product’s performance characteristics .

Safety And Hazards

Propriétés

IUPAC Name |

3-chloroisoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-9(6-13)8-4-2-1-3-7(8)5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSMGFVSFVMHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561717 | |

| Record name | 3-Chloroisoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroisoquinoline-4-carbaldehyde | |

CAS RN |

120285-29-2 | |

| Record name | 3-Chloroisoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroisoquinoline-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the key reactive features of 3-chloroisoquinoline-4-carbaldehyde?

A1: This compound presents two main sites for chemical transformations [, ]:

Q2: Can you give examples of reactions mentioned in the research regarding 3-chloroisoquinoline-4-carbaldehyde?

A2: While the abstracts don't provide specific reaction details, they indicate the following transformations were explored [, ]:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)